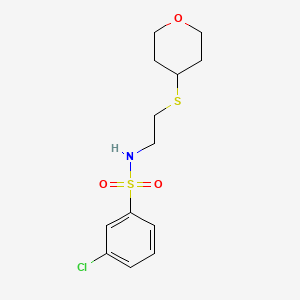
3-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide
カタログ番号 B2980862
CAS番号:
2034447-58-8
分子量: 335.86
InChIキー: BQSUBVOHBHGQAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their use in medicinal chemistry, particularly as antibiotics .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar structures involves reactions like hydroalkoxylation . Tetrahydropyran, a component of the compound, can be synthesized through the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins .Molecular Structure Analysis
The compound contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . It also contains a sulfonamide group, which typically consists of a sulfur atom, two oxygen atoms, and a nitrogen atom .Chemical Reactions Analysis
Tetrahydropyran derivatives are commonly used in organic synthesis, particularly as protecting groups for alcohols . They can be produced from the reaction of alcohols and 3,4-dihydropyran .Physical And Chemical Properties Analysis
Tetrahydropyran is a colorless volatile liquid with a density of 0.880 g/cm^3, a melting point of -45 °C, and a boiling point of 88 °C .科学的研究の応用
Synthesis and Characterization of Sulfonamide Derivatives
- Sulfonamide derivatives have been synthesized and evaluated for their potential therapeutic applications. These compounds have been investigated for a variety of biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral properties (Ş. Küçükgüzel et al., 2013). Such studies highlight the versatility of sulfonamide derivatives in medicinal chemistry, suggesting that "3-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide" could also possess a range of biological activities worth exploring.
Catalytic Applications
- The use of sulfonamide derivatives in catalysis has been reported, indicating their potential in facilitating various chemical reactions. For instance, benzene derivatives have been utilized as efficient catalysts in the synthesis of specific compounds, showcasing the role sulfonamide derivatives can play in organic synthesis and chemical engineering (Z. Karimi-Jaberi et al., 2012). This suggests that "3-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide" might also be explored for its catalytic properties in various chemical reactions.
Antimicrobial and Antitumor Activities
- Several sulfonamide derivatives have been synthesized and tested for their antimicrobial and antitumor activities. These studies reveal that certain sulfonamide compounds exhibit significant inhibitory effects against various bacterial strains and cancer cell lines, suggesting potential applications in developing new antimicrobial and anticancer agents (S. Y. Hassan, 2013). This opens up possibilities for "3-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide" to be investigated for similar biological activities.
Bioactivity and Drug Design
- The design and synthesis of sulfonamide derivatives for bioactivity studies have led to the discovery of compounds with selective inhibitory effects on specific enzymes, which could be beneficial in drug development for various diseases. For example, research on N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides has unveiled highly selective inhibitors for certain kinases, highlighting the potential of sulfonamide derivatives in targeted therapy (Yu Chang et al., 2017).
Safety And Hazards
特性
IUPAC Name |
3-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S2/c14-11-2-1-3-13(10-11)20(16,17)15-6-9-19-12-4-7-18-8-5-12/h1-3,10,12,15H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSUBVOHBHGQAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNS(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-Bromo-3-(difluoromethyl)isoquinoline
2248316-56-3

![Tert-butyl 4-[[3-(dimethylamino)pyrazin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B2980779.png)
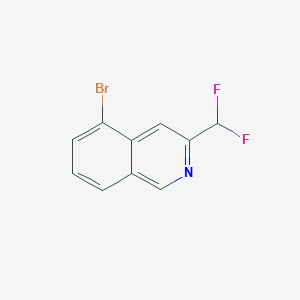
![7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980781.png)
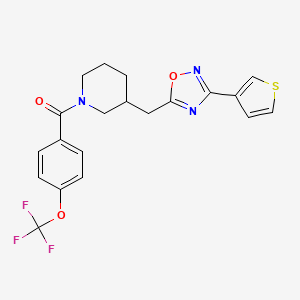
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide](/img/structure/B2980783.png)
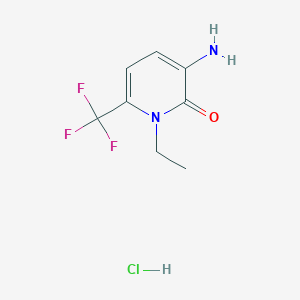
![N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2980786.png)
![9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2980789.png)
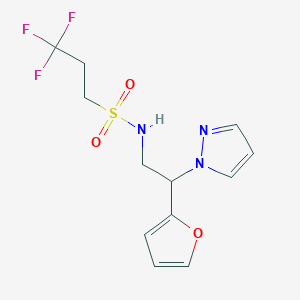
![3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2980794.png)
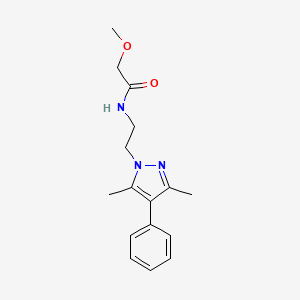
![5-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2980799.png)
![2,3,3-Trimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2980801.png)
![N-(tert-butyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2980802.png)